- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)
(S)-3-Cbz-amino-2-piperidone structure
(S)-3-Cbz-amino-2-piperidone Properties
Names and Identifiers
-
- (S)-3-(Cbz-amino)-2-piperidone
- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
- (S)-3-CBZ-AMINO-2-PIPERIDONE
- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (S)-3-N-Cbz-Aminopiperidin-2-one
- (S)-3-Benzyloxycarbonylamino-2-piperidone
- Benzyl (S)-2-oxopiperidin-3-ylcarbamate
- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
- (S)-benzyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 6528AJ
- FCH3601537
- AB43572
- (S)-3-benzy
- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (3S)-3-Benzyloxycarbonylamino-2-piperidinone
- 95582-17-5
- A845337
- W-205548
- MFCD08166408
- AKOS015918106
- VDA58217
- DTXSID40467310
- EN300-6735227
- SCHEMBL4078569
- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (S)-3-Cbz-amino-2-piperidone
- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
- (S)-3-benzyloxycarbonylamino-2-piperidone
- AS-37240
- (3S)-3-benzyloxycarbonylamino-2-piperidone
- BENZYL N-[(3S)-2-OXOPIPERIDIN-3-YL]CARBAMATE
- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
- (S)-3-Cbz-aminopiperidin-2-one
- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
- +Expand
-
- MFCD08166408
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
- N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1
Computed Properties
- 248.11600
- 2
- 3
- 4
- 248.11609238g/mol
- 18
- 301
- 0
- 1
- 0
- 0
- 0
- 1
- 1.3
- 67.4
Experimental Properties
- 1.91110
- 67.43000
- 502.5℃at760mmHg
- 101-102 ºC
- Slightly soluble (1.1 g/l) (25 º C),
- White to Yellow Solid
- 1.22±0.1 g/cm3 (20 ºC 760 Torr),
(S)-3-Cbz-amino-2-piperidone Security Information
- H302
- P264;P270;P301+P312;P330
- Room temperature
- Warning
(S)-3-Cbz-amino-2-piperidone Customs Data
- 2933790090
-
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
(S)-3-Cbz-amino-2-piperidone Price
(S)-3-Cbz-amino-2-piperidone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Solvents: Methanol ; cooled
1.2 Solvents: Methanol ; cooled
Reference
- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- preparation of proline analog peptides as serine protease inhibitors, United States, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Reference
- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C
1.2 1 h, rt
1.2 1 h, rt
Reference
- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
Reference
- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IVJournal of Natural Products, 2004, 67(6), 999-1004,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
Reference
- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV InhibitorOrganic Process Research & Development, 2005, 9(5), 570-576,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt
Reference
- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol
Reference
- Synthesis of L-[5-11C]ornithineJournal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Reference
- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Reference
- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
Reference
- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,
(S)-3-Cbz-amino-2-piperidone Raw materials
- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-
- N2-Benzyloxycarbonyl-L-ornithine
- (S)-ornithine hydrochloride
- (s)-3-Aminopiperidin-2-one
- H-Orn-OMe Dihydrochloride
- (2S)-2,5-diaminopentanoic acid
- Z-Orn-Oh.hcl
(S)-3-Cbz-amino-2-piperidone Preparation Products
(S)-3-Cbz-amino-2-piperidone Related Literature
-
C. Adam,L. Garc\u00eda-R\u00edo,J. R. Leis Org. Biomol. Chem., 2004,2, 1181-1185
-
Maike Becker,Luisa De Cola,Armido Studer J. Mater. Chem. C, 2013,1, 3287-3290
-
Guangchao Zhang,Baojia Deng,Yun Wei,Shuangliu Zhou,Xiancui Zhu,Zeming Huang,Xiaolong Mu Dalton Trans., 2016,45, 15445-15456
-
Jun-Bing Fan,Yongyang Song,Hongfu Li,Jin-Peng Jia,Xinglin Guo,Lei Jiang J. Mater. Chem. B, 2014,2, 3911-3914
-
Ze Xu,Shuaijie Jiang,Tianyang Hou,Xiaopeng Zhang,Ming Lu,Yuangang Xu New J. Chem., 2023,47, 5616-5620
-
Yash B. Barot,Vivek Anand,Roli Mishra New J. Chem., 2022,46, 15666-15677
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8. Synthesis and anti-cancer activities of glycosides and glycoconjugates of diterpenoid isosteviol†Radmila R. Sharipova,Mayya G. Belenok,Bulat F. Garifullin,Anastasiya S. Sapunova,Alexandra D. Voloshina,Olga V. Andreeva,Irina Yu. Strobykina,Polina V. Skvortsova,Vladimir E. Kataev Med. Chem. Commun., 2019,10, 1488-1498
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Chen-Hao Yeh,Yu-Tang Chen,Dah-Wei Hsieh RSC Adv., 2021,11, 33276-33287
-
Ailong Fan,Suresh Valiyaveettil,Jagadese J. Vittal CrystEngComm, 2003,5, 38-41
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone
99%/99%/99%/99%/99%
5.0g/10.0g/25.0g/50.0g/100.0g
216.0/367.0/808.0/1373.0/2335.0